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Application Notes and Protocols for In Vitro Characterization of GR 128107

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Compound of Interest		
Compound Name:	GR 128107	
Cat. No.:	B15616916	Get Quote

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Introduction

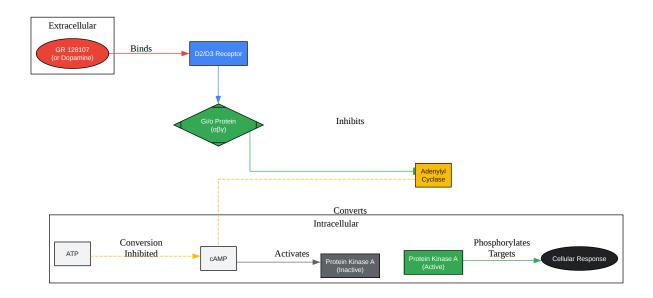
GR 128107 is a pharmacological tool investigated for its interaction with multiple receptor systems. Initially identified as a putative melatonin receptor antagonist, it has also been characterized as a partial agonist at melatonin receptors in certain cellular contexts. Furthermore, its structural similarity to other pharmacophores has led to its investigation as a ligand for dopamine D2-like receptors, specifically the D2 and D3 subtypes. This document provides detailed protocols for the in vitro characterization of **GR 128107**, focusing on its potential activity at dopamine D2 and D3 receptors, which are critical targets in the development of therapeutics for neuropsychiatric disorders.

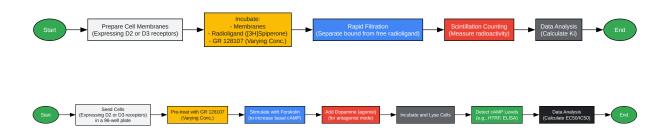
The dopamine D2-like receptors (D2, D3, and D4) are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. These receptors are implicated in the modulation of neurotransmission, behavior, and motor control. Therefore, characterizing the interaction of compounds like **GR 128107** with these receptors is essential for understanding their pharmacological profile and therapeutic potential.

Signaling Pathway of D2-like Dopamine Receptors



The canonical signaling pathway for D2-like dopamine receptors involves their interaction with Gi/o proteins upon agonist binding. This interaction leads to the dissociation of the G protein into its $G\alpha i/o$ and $G\beta \gamma$ subunits. The activated $G\alpha i/o$ subunit then inhibits the activity of adenylyl cyclase, reducing the conversion of ATP to cAMP. This cascade of events ultimately modulates the activity of downstream effectors such as Protein Kinase A (PKA).







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